An In-depth Technical Guide to 3-Amino-2,6-dichloroisonicotinamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-Amino-2,6-dichloroisonicotinamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2,6-dichloroisonicotinamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of its potential reactivity and biological significance based on the analysis of structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and draws analogies from similar structures to provide a robust and insightful resource for researchers.
Introduction: The Chemical Landscape of Substituted Pyridines
The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals, with its derivatives exhibiting a wide range of biological activities.[1][2][3] The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. Halogenation, in particular, can significantly enhance a compound's metabolic stability and membrane permeability. The presence of an amino group can provide a key interaction point for hydrogen bonding with biological macromolecules. 3-Amino-2,6-dichloroisonicotinamide combines these features, making it a molecule of significant interest for further investigation.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1263378-64-8 | BenchChem |
| Molecular Formula | C₆H₅Cl₂N₃O | Guidechem[4] |
| Molecular Weight | 206.03 g/mol | Guidechem[4] |
| IUPAC Name | 3-Amino-2,6-dichloro-4-pyridinecarboxamide | --- |
| Predicted Solubility | Likely soluble in organic solvents such as ethanol, DMSO, and methanol.[5] | Inferred from isonicotinamide |
| Predicted Reactivity | The amino group is nucleophilic, while the chloro groups are susceptible to nucleophilic substitution. | Inferred from related compounds |
Synthesis and Purification: A Proposed Pathway
A definitive, published synthetic route for 3-Amino-2,6-dichloroisonicotinamide is not currently available. However, a plausible and logical synthesis can be proposed based on established methodologies for the preparation of substituted pyridines. A likely approach would involve the multi-step functionalization of a pyridine-based starting material.
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of 3-Amino-2,6-dichloroisonicotinamide.
Proposed Synthetic Protocol
This protocol is a hypothetical pathway and would require experimental optimization.
Step 1: Chlorination of Pyridine-4-carbonitrile Pyridine-4-carbonitrile can be chlorinated to introduce the chloro groups at the 2 and 6 positions. This is often a challenging step due to the deactivating effect of the nitrile group.
-
Reagents: Pyridine-4-carbonitrile, Chlorine gas (Cl₂), or an alternative chlorinating agent like sulfuryl chloride (SO₂Cl₂).
-
Conditions: High temperatures, potentially in a sealed tube or under pressure. The reaction may require a catalyst.
-
Rationale: Direct chlorination of the pyridine ring is a common method for introducing chloro substituents.[6]
Step 2: Nitration of 2,6-Dichloropyridine-4-carbonitrile The introduction of a nitro group at the 3-position is a key step.
-
Reagents: 2,6-Dichloropyridine-4-carbonitrile, a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
-
Conditions: Careful temperature control is crucial to prevent side reactions.
-
Rationale: The chloro groups are deactivating but direct the incoming electrophile to the meta position (C3 and C5).
Step 3: Reduction of the Nitro Group The nitro group is reduced to an amino group.
-
Reagents: 2,6-Dichloro-3-nitropyridine-4-carbonitrile, a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C).
-
Conditions: Typically acidic conditions for SnCl₂ reduction or neutral conditions for catalytic hydrogenation.
-
Rationale: The reduction of a nitro group to an amine is a standard and high-yielding transformation in organic synthesis.
Step 4: Hydrolysis of the Nitrile The final step is the hydrolysis of the nitrile group to a carboxamide.
-
Reagents: 3-Amino-2,6-dichloropyridine-4-carbonitrile, acidic or basic conditions (e.g., concentrated sulfuric acid or aqueous sodium hydroxide).
-
Conditions: Heating is usually required to drive the hydrolysis.
-
Rationale: Nitrile hydrolysis is a classic method for the preparation of carboxamides.[4]
Purification and Characterization
Purification of the final product would likely involve standard techniques.
-
Chromatography: Column chromatography on silica gel would be a suitable method for purification, using a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system could be employed to achieve high purity.[7]
Characterization would be performed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure and substitution pattern of the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amino, amide, and C-Cl bonds.[8]
Reactivity and Potential for Further Derivatization
The chemical reactivity of 3-Amino-2,6-dichloroisonicotinamide is dictated by its functional groups.
Caption: Potential reaction sites of 3-Amino-2,6-dichloroisonicotinamide.
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Amino Group: The primary amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. This allows for the introduction of a wide variety of substituents.
-
Chloro Groups: The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. This provides a handle for further functionalization of the pyridine ring.[9]
-
Amide Group: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. It can also be a site for further chemical modification.
Potential Applications in Drug Discovery and Agrochemicals
While there are no specific reported biological activities for 3-Amino-2,6-dichloroisonicotinamide, the structural motifs present suggest several potential areas of application.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The amino and amide groups of this molecule could form key hydrogen bonds.
-
Antimicrobial and Antiviral Agents: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.[1] The specific substitution pattern of this compound could confer novel biological properties.
-
Herbicides and Pesticides: Chlorinated pyridines are important intermediates in the synthesis of agrochemicals.[10][11] Further derivatization of this molecule could lead to new herbicidal or pesticidal agents.
Safety and Handling
As with any laboratory chemical, 3-Amino-2,6-dichloroisonicotinamide should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related chlorinated pyridine compounds are known to be toxic and irritants.[12][13]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
3-Amino-2,6-dichloroisonicotinamide represents an intriguing, yet underexplored, chemical entity. Its combination of a halogenated pyridine ring with amino and carboxamide functionalities suggests significant potential for applications in both medicinal chemistry and materials science. This technical guide, by providing a reasoned, albeit inferred, overview of its properties and synthesis, aims to stimulate further research into this promising molecule. The development of a reliable synthetic route and the subsequent biological evaluation of this compound and its derivatives could unlock new avenues for the discovery of novel therapeutic agents and functional materials.
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